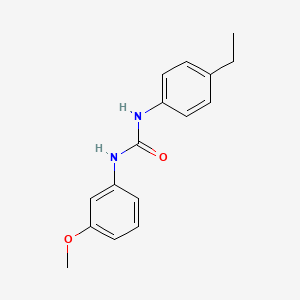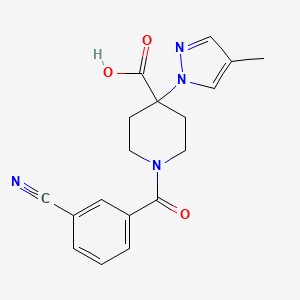![molecular formula C19H23N3O4S B5425030 5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide](/img/structure/B5425030.png)
5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group attached to a benzamide moiety. Its structural complexity and functional groups make it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting piperazine intermediate is then reacted with a methoxyphenyl group and further functionalized to introduce the sulfonyl and benzamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic derivatives, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes by binding to their active sites and blocking substrate access . The piperazine ring and methoxyphenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share the piperazine and methoxyphenyl moieties and have been studied for their affinity towards alpha1-adrenergic receptors.
5-(4-Piperazin-1-yl)-2-aryloxazoles: These compounds also feature a piperazine ring and have been evaluated for their anticancer properties.
Uniqueness
5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its sulfonyl and benzamide moieties contribute to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14-3-8-17(13-18(14)19(20)23)27(24,25)22-11-9-21(10-12-22)15-4-6-16(26-2)7-5-15/h3-8,13H,9-12H2,1-2H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGLXFABVQVOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-N-[2-(1H-imidazol-1-yl)benzyl]-3-methylbenzamide](/img/structure/B5424954.png)
![ethyl 5-(2-chlorophenyl)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5424966.png)

![N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]pyrrolidine-1-carboxamide](/img/structure/B5424972.png)

![2-(3-chlorophenyl)-4-[(2-isopropyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B5424979.png)
![2-{(5Z)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B5424989.png)
![N-benzyl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5425007.png)
![methyl 2-[(5E)-5-(3-bromo-5-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5425014.png)
![N-[2-(2-methylphenoxy)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B5425020.png)
![5-({[2-(dimethylamino)ethyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide](/img/structure/B5425034.png)
![2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]-8-methoxyquinoline](/img/structure/B5425037.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylfuran-2-carboxamide](/img/structure/B5425045.png)
![2-piperidin-1-yl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5425049.png)
